Cas no 2679931-11-2 (rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine)

rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine 化学的及び物理的性質
名前と識別子
-
- 2679931-11-2
- rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine
- EN300-28270599
- rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine
-
- インチ: 1S/C8H16N2/c9-8-3-6-1-2-7(8)5-10-4-6/h6-8,10H,1-5,9H2/t6-,7-,8-/m1/s1
- InChIKey: ZEPVACMNRYQHIL-BWZBUEFSSA-N
- ほほえんだ: N1C[C@@H]2CC[C@H](C1)[C@@H](C2)N
計算された属性
- せいみつぶんしりょう: 140.131348519g/mol
- どういたいしつりょう: 140.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 38Ų
rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270599-2.5g |
rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine |
2679931-11-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-28270599-1.0g |
rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine |
2679931-11-2 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-28270599-10.0g |
rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine |
2679931-11-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28270599-0.5g |
rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine |
2679931-11-2 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28270599-5.0g |
rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine |
2679931-11-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-28270599-0.1g |
rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine |
2679931-11-2 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-28270599-0.25g |
rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine |
2679931-11-2 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-28270599-0.05g |
rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine |
2679931-11-2 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-28270599-10g |
rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine |
2679931-11-2 | 10g |
$4236.0 | 2023-09-09 | ||
Enamine | EN300-28270599-1g |
rac-(1R,5R,6R)-3-azabicyclo[3.2.2]nonan-6-amine |
2679931-11-2 | 1g |
$986.0 | 2023-09-09 |
rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amineに関する追加情報
Professional Introduction to rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine (CAS No. 2679931-11-2)
The compound rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine, identified by its CAS number 2679931-11-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This bicyclic amine derivative has garnered considerable attention due to its unique structural framework and promising biological activities, making it a subject of intense research interest.
In the realm of drug discovery, the structural motif of rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine offers a versatile scaffold for the development of novel therapeutic agents. The bicyclic system, characterized by its three-membered azabicyclo group fused to a larger nonane ring, provides a rigid yet adaptable platform for molecular modifications. This structural configuration is particularly advantageous for modulating binding interactions with biological targets, such as enzymes and receptors.
Recent studies have highlighted the potential of this compound as a lead molecule in the design of bioactive molecules. The presence of the azabicyclo group introduces unique steric and electronic properties that can be exploited to enhance binding affinity and selectivity. Furthermore, the amine functionality at the 6-position serves as a versatile handle for further chemical derivatization, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
The pharmacological profile of rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine has been extensively explored in preclinical investigations. Initial studies suggest that this compound exhibits notable activity against various biological targets relevant to human health and disease. For instance, preliminary data indicate that it may possess inhibitory effects on certain enzymes implicated in metabolic disorders and inflammatory pathways. These findings underscore the compound's potential as a therapeutic candidate for conditions such as diabetes and autoimmune diseases.
The synthesis of rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine presents unique challenges due to its complex bicyclic structure. However, advancements in synthetic methodologies have enabled more efficient and scalable production processes. Modern techniques in organic chemistry, including transition-metal-catalyzed reactions and asymmetric synthesis strategies, have been instrumental in achieving high yields and enantiopurity required for pharmaceutical applications.
The development of novel drug candidates often involves rigorous evaluation of their safety profiles before advancing to clinical trials. In this context, rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine has undergone comprehensive toxicological assessments to assess its potential adverse effects. Preliminary toxicology studies have demonstrated that the compound exhibits moderate solubility and stability under physiological conditions, with no significant signs of toxicity at tested doses.
The future prospects for rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from laboratory research to clinical development pipelines.
The impact of such compounds on modern medicine cannot be overstated. By leveraging innovative chemical design principles and leveraging cutting-edge synthetic techniques, researchers continue to uncover new opportunities for treating complex diseases with greater precision and efficacy.
2679931-11-2 (rac-(1R,5R,6R)-3-azabicyclo3.2.2nonan-6-amine) 関連製品
- 2230807-23-3(2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride)
- 55692-31-4(N-(piperidin-4-yl)pyridin-2-amine)
- 4785-56-2(2-Formyl-5-methoxy-benzoic acid)
- 878124-09-5(2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine)
- 1783985-21-6(1-(5-bromo-3-fluoro-2-methoxyphenyl)propan-2-one)
- 1707378-49-1(5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid)
- 898763-60-5(Ethyl 5-4-(4-methylpiperazinomethyl)-phenyl-5-oxovalerate)
- 1423031-55-3(5-(tert-butylsulfanyl)pyridine-2-carbonitrile)
- 2121514-33-6(2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2097919-69-0(3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide)




